![molecular formula C20H19BrN4O3 B2982773 2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-13-0](/img/structure/B2982773.png)
2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a bromobenzyl group, an ethoxyphenyl group, and a dihydroimidazotriazine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazotriazine ring, which is a type of heterocyclic ring containing nitrogen atoms . The bromobenzyl and ethoxyphenyl groups would be attached to this ring .Chemical Reactions Analysis
Triazines, which are part of the compound’s structure, are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom in the bromobenzyl group could also make this compound susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .Aplicaciones Científicas De Investigación
Antiviral Activity : The compound's class has been investigated for antiviral properties. For example, Kim et al. (1978) synthesized a new class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, and tested them against various viruses, finding moderate activity against rhinovirus (Kim et al., 1978).
Synthesis and Characterization : Dziełak et al. (2018) synthesized N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine, a benzimidazole derivative, and performed crystallographic studies and initial biological screening on the product (Dziełak et al., 2018).
Antitumor Activity : Remers et al. (2015) synthesized compounds from carbendazim, a benzimidazole derivative, and tested their antitumor potency. The study showed that some s-triazine derivatives were active against pancreatic tumor cells (Remers et al., 2015).
Phosphodiesterase Type 4 Inhibitors : Raboisson et al. (2003) evaluated pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, identifying potent compounds with high isoenzyme selectivity (Raboisson et al., 2003).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis of Imidazo Derivatives : Kaji and Kawase (1976) described the synthesis of imidazo[4, 5-e]-as-triazine (6-azapurine) derivatives, which represents an exploration of novel ring systems (Kaji & Kawase, 1976).
Prokineticin Receptor Antagonists : Balboni et al. (2008) synthesized 1,3,5-triazin-4,6-diones as potential non-peptidic prokineticin receptor antagonists, testing their affinity and antagonist properties (Balboni et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-28-17-9-7-16(8-10-17)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-3-5-15(21)6-4-14/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLVJRJIURGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

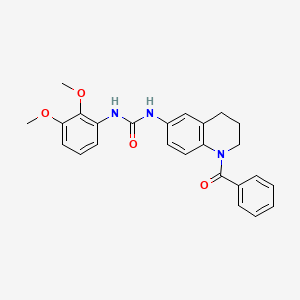
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)
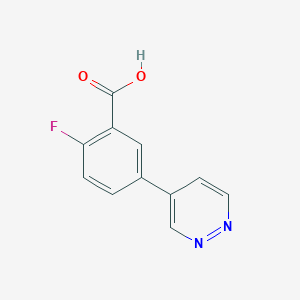
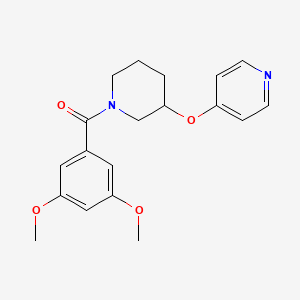
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)


![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
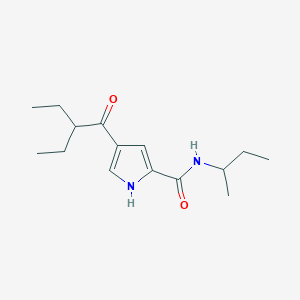
![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)
![N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2982705.png)

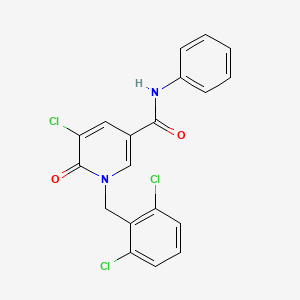
![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)